Product packaging for 5-(5-Methylfuran-2-yl)-1,2-oxazole(Cat. No.:)

5-(5-Methylfuran-2-yl)-1,2-oxazole

Cat. No.: B13630132
M. Wt: 149.15 g/mol
InChI Key: HRNBULUAMCWAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methylfuran-2-yl)-1,2-oxazole (CAS 70380-67-5) is a high-purity, heterocyclic compound supplied for advanced chemical and pharmaceutical research. This molecule integrates two privileged structures—a furan and an oxazole (isoxazole) ring—making it a valuable scaffold in drug discovery and materials science . Heterocycles containing furan and oxazole nuclei are recognized for their broad therapeutic potential, including antimicrobial and anticancer activities . Specifically, furyl-oxazole derivatives have demonstrated significant utility as core structures in developing "click-on" fluorescent probes. These probes are engineered for the highly specific detection of singlet oxygen, a reactive oxygen species critical in photodynamic therapy and the study of oxidative stress in biological systems . The structure-activity relationship of these probes can be fine-tuned by modifying substituents on the furan ring, such as the methyl group in this compound, to optimize reactivity and sensitivity . Furthermore, 1,2-oxazoles are established as important building blocks for synthesizing novel, unnatural amino acids and heterocyclic peptides, which are essential for creating DNA-encoded libraries and probing biological mechanisms . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B13630132 5-(5-Methylfuran-2-yl)-1,2-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-2-3-7(10-6)8-4-5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNBULUAMCWAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 5 Methylfuran 2 Yl 1,2 Oxazole and Its Analogues

Classical and Contemporary Approaches to 1,2-Oxazole Ring Formation

The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of reliable methods. nih.gov The two primary pathways to 1,2-oxazoles involve the 1,3-dipolar cycloaddition of alkynes or alkenes with nitrile oxides, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632). nih.gov

While the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, is a classic route to 2,5-disubstituted 1,3-oxazoles, variations of this strategy can be directed toward other heterocyclic systems. pharmaguideline.comnih.gov The synthesis of 2-amino substituted oxazoles can be achieved from α-amino ketones and isothiocyanates through an iodine-mediated desulfurative cyclization. researchgate.net This transition-metal-free method offers an operationally simple route to oxazole (B20620) derivatives under mild conditions. researchgate.net For the synthesis of 1,2-oxazoles (isoxazoles), precursors derived from α-amino acids can be envisioned. For instance, a synthetic sequence starting from N-Boc-protected cyclic amino acids can yield β-keto esters, which are then converted to β-enamino ketoesters. nih.gov These intermediates subsequently react with hydroxylamine to form the 5-substituted-1,2-oxazole ring system, as demonstrated in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov This strategy highlights how amino acid-derived precursors can be effectively used to construct the isoxazole (B147169) core.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is one of the most powerful and versatile methods for constructing isoxazole and isoxazoline (B3343090) rings. tandfonline.com Nitrile oxides can be generated in situ from various precursors, most commonly through the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. beilstein-journals.orgtandfonline.com

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, a method for synthesizing 3,4,5-trisubstituted isoxazoles in water at room temperature has been reported, using a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.orgchemrxiv.org Another approach utilizes ball-milling for a solvent-free [3+2] cycloaddition of in situ-generated nitrile oxides with alkenes and alkynes, achieving high yields in short reaction times. tandfonline.comtandfonline.com This mechanochemical method is noted for its wide substrate scope and good functional group tolerance. tandfonline.comtandfonline.com For the synthesis of the target compound, this could involve the reaction of 5-methylfuran-2-carbonitrile oxide with an appropriate alkyne.

MethodPrecursorsKey FeaturesReference
Aqueous SynthesisNitrile oxides and 1,3-dicarbonylsMild basic conditions; room temperature; environmentally friendly. beilstein-journals.orgchemrxiv.org
MechanochemistryAldoximes and alkynes/alkenesSolvent-free; ball-milling; short reaction time; high atom economy. tandfonline.comtandfonline.com
In situ GenerationChlorooximes and Boc₂OOne-pot synthesis; Boc₂O as an in situ source of isobutene. acs.org

Metal catalysis offers powerful tools for constructing complex heterocyclic scaffolds. Gold(I) catalysts, in particular, have emerged as highly effective for the cyclization and annulation of alkynes. Cationic gold(I) catalysts can activate the alkyne moiety of precursors like 4-propargylaminoisoxazoles, initiating an intramolecular electrophilic aromatic substitution (SEAr) reaction at the 5-position of the isoxazole ring to form fused heterocyclic systems. acs.orgnih.gov The presence of an electron-donating heteroatom at the 4-position of the isoxazole is crucial for this transformation. acs.orgnih.govthieme-connect.com

Gold(I) catalysis is also employed in the enantioselective synthesis of isoxazolidines through the hydroalkoxylation of allenes with hydroxylamines. nih.gov Furthermore, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides a direct route to substituted isoxazoles under moderate conditions. organic-chemistry.org This highlights the potential for a gold-catalyzed cyclization of a precursor containing both the 5-methylfuran group and a suitably functionalized alkyne to form the desired isoxazole ring.

Catalyst SystemReaction TypeSubstratesKey FindingReference
Cationic Gold(I)Intramolecular SEAr4-PropargylaminoisoxazolesEfficient synthesis of isoxazole-fused pyridines and pyrans. acs.orgnih.govthieme-connect.com
AuCl₃Cycloisomerizationα,β-Acetylenic oximesSelective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles. organic-chemistry.org
Chiral Gold(I) ComplexesAsymmetric HydroalkoxylationAllenes and HydroxylaminesEnantioselective synthesis of vinyl-isoxazolidines. nih.gov

Isoxazoles can undergo intriguing photochemical rearrangements. A well-studied transformation is the photoisomerization of isoxazoles into their corresponding 1,3-oxazole isomers. acs.org This process, typically requiring UV light (200–330 nm), proceeds via the homolysis of the weak O–N bond to form a key acyl azirine intermediate, which then rearranges to the more stable oxazole. acs.orgnih.gov Continuous flow reactor technology has been successfully applied to this transformation, allowing for the scalable synthesis of diverse oxazole products from isoxazole precursors in short residence times. acs.orgfigshare.com While this reaction transforms the isoxazole ring rather than forming it, it is a key aspect of isoxazole chemistry. More recently, studies have shown that the substitution pattern on the isoxazole ring can direct the photochemical rearrangement towards different products, such as highly reactive ketenimines, which can be trapped to form other heterocycles like pyrazoles. acs.orgnih.gov

Electrochemical methods represent a green and sustainable approach to organic synthesis, using electricity as a traceless reagent to drive reactions. nih.gov The electrochemical synthesis of isoxazoles and their isoxazoline precursors has seen significant recent development. vapourtec.com One notable strategy is a four-component domino reaction accomplished in a user-friendly undivided cell, which assembles 3,5-disubstituted isoxazoles with high functional group tolerance and operational simplicity. nih.govrsc.org Another approach involves the direct electrochemical synthesis of isoxazolines from readily available aldoximes and alkenes, which avoids the use of chemical oxidants and can be scaled up to multi-gram runs. chemrxiv.orgkit.edu These electro-organic methods offer controlled, mild, and sustainable pathways for constructing the isoxazole core. chemrxiv.org

Synthetic Routes for the 5-Methylfuran Moiety

The 5-methylfuran unit is a common structural motif accessible from biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). One common route involves the catalytic hydrodeoxygenation of furfural. This process typically proceeds in two steps: the hydrogenation of the aldehyde group to form furfuryl alcohol, followed by the selective hydrodeoxygenation of the hydroxyl group to yield 2-methylfuran (B129897). rsc.org

Another approach starts from L-rhamnose, which can be converted to 5-methylfurfural (B50972) (MF) with high efficiency in a biphasic system using catalysts like CuCl₂. mdpi.com The 5-methylfuran-2-yl group can also be installed starting from 2-methylfuran itself. For example, lithiation of 2-methylfuran at the 5-position with n-butyllithium, followed by reaction with an electrophile, is a standard method for functionalization. nih.gov This was demonstrated in the synthesis of (S)-1-chloro-3-(5-methylfuran-2-yl)propan-2-ol, where lithiated 2-methylfuran was reacted with (S)-epichlorohydrin. nih.gov Similarly, (5S)-5-methylfuran-2(5H)-one has been synthesized from L-lactic acid ethyl ester, providing another pathway to chiral furan-based building blocks. researchgate.net

Convergent and Divergent Synthetic Strategies for the Hybrid System

The assembly of the 5-(5-methylfuran-2-yl)-1,2-oxazole (B6228128) system can be approached through either convergent or divergent strategies. A convergent synthesis would involve the separate synthesis of a furan-containing fragment and an isoxazole precursor, which are then coupled together in the later stages of the synthesis. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each heterocyclic core.

Conversely, a divergent strategy would start from a common intermediate that is then elaborated to form either the furan (B31954) or the isoxazole ring, followed by the construction of the second heterocycle. A reported method for the divergent synthesis of isoxazoles and furoxans involves the [2 + 1 + 1 + 1] annulation of sulfoxonium ylides with tert-butyl nitrite. nih.gov Depending on the reaction conditions (with or without a copper catalyst), either isoxazoles or furoxans can be obtained. nih.gov

The 1,3-dipolar cycloaddition reaction is a key method for constructing the isoxazole ring. rsc.org This typically involves the reaction of a nitrile oxide with an alkyne. In the context of synthesizing this compound, a furan-containing alkyne would be reacted with a suitable nitrile oxide. Alternatively, a furan-derived nitrile oxide could be reacted with an appropriate alkyne.

Asymmetric Synthesis and Chiral Induction in Analogue Preparation

The development of asymmetric syntheses for analogues of this compound is crucial for investigating their stereoselective interactions with biological targets. One approach involves the use of chiral starting materials. For example, a straightforward method for the asymmetric synthesis of 3,5-disubstituted isoxazolines starts from 2-methylfuran and (S)-epichlorohydrin. acs.orgnih.gov This synthesis proceeds through the formation of a hydroxylaminoalkyl furan intermediate, which is then oxidized and cyclized to the isoxazoline. acs.orgnih.gov

Chiral auxiliaries can also be employed to induce asymmetry. An enantioselective interrupted Feist-Benary reaction has been developed using a chiral auxiliary based on the cinchona alkaloid quinine. wikipedia.org This method allows for the creation of chiral hydroxydihydrofurans, which can be valuable intermediates in the synthesis of chiral furan-containing molecules.

Catalytic asymmetric methods offer an efficient way to generate enantiomerically enriched products. These methods often utilize chiral ligands complexed to a metal center to control the stereochemical outcome of the reaction.

Principles of Green Chemistry in the Development of Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of furan and isoxazole derivatives, several green approaches have been explored. The use of water as a solvent and organocatalysts like DABCO has been reported for the synthesis of isoxazole derivatives via ultrasonication, which offers high yields and reduced reaction times. nih.gov Another approach involves the use of solid basic catalysts like CaO for the synthesis of 5-(furan-2-yl)-3-phenyl-isoxazole, which can simplify work-up procedures and reduce waste. dpi-journals.com

Chemical Reactivity and Transformation of 5 5 Methylfuran 2 Yl 1,2 Oxazole

Electrophilic Aromatic Substitution Patterns on the Furan (B31954) and Oxazole (B20620) Rings

The furan ring in 5-(5-methylfuran-2-yl)-1,2-oxazole (B6228128) is generally more susceptible to electrophilic attack than the oxazole ring due to its higher electron density. Electrophilic substitution on furan rings typically occurs at the C5 position (alpha to the oxygen atom) due to the stability of the resulting intermediate. However, since the C5 position is already substituted with the oxazole ring, electrophilic attack is directed to the other alpha position, C2. The methyl group at the 5-position of the furan ring further activates this position towards electrophilic substitution.

In contrast, the oxazole ring is considered an electron-deficient heterocycle, making it less reactive towards electrophiles. When substitution does occur, it is generally favored at the C4 position, influenced by the directing effects of the ring oxygen and nitrogen atoms.

Nucleophilic Addition and Substitution Reactions at Heterocyclic Centers

Nucleophilic attack on the this compound molecule primarily targets the oxazole ring, which is more electron-deficient compared to the furan ring. The ease of displacement of leaving groups on the oxazole ring generally follows the order C2 > C4 > C5. Therefore, if a suitable leaving group were present on the oxazole ring of this compound, nucleophilic substitution would most likely occur at the C2 or C4 positions.

Nucleophilic addition to the furan ring is less common and typically requires activation by strongly electron-withdrawing groups, which are not present in the parent molecule. However, under forcing conditions, nucleophilic addition-elimination (SNAr) type reactions can occur on aryl halides, a reaction pathway that could be relevant to halogenated derivatives of this compound. libretexts.org The presence of electron-withdrawing groups ortho and para to a halogen can significantly enhance the rate of nucleophilic substitution. libretexts.org

Ring-Opening and Rearrangement Pathways

Both the furan and oxazole rings can undergo ring-opening reactions under specific conditions. For instance, the furan ring can be opened via oxidation. One method involves reaction with singlet oxygen, which is generated by irradiating a photosensitizer with visible light. researchgate.net This leads to a [4+2] cycloaddition, forming an endoperoxide intermediate. researchgate.net Subsequent hydrolysis and elimination of a hydrogen peroxide anion results in a 4-oxo-2-enal moiety. researchgate.net

The oxazole ring can also be susceptible to ring-opening. For example, the hydrogenolysis of 3-(2-furanyl)-4,5-dihydro-isoxazole adducts with a Raney-Ni catalyst has been shown to result in the ring opening of the 4,5-dihydro-isoxazole ring. researchgate.net Additionally, thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. nih.gov This transformation proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift. nih.gov

Oxidation and Reduction Chemistry of the Furan and Oxazole Moieties

The furan moiety is susceptible to oxidation. As mentioned previously, reaction with singlet oxygen can lead to an endoperoxide intermediate and subsequent ring cleavage. researchgate.net The 5-methyl group on the furan ring can also be a site for oxidation. For example, the 5-(2'-deoxyuridinyl)methyl radical, a related structure, is known to be susceptible to both oxidation and reduction reactions. nih.gov

The oxazole ring is generally more resistant to oxidation. However, the molecule as a whole can be reduced. For instance, catalytic hydrogenation can reduce the furan ring. The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction.

Photoinduced Reactions and Excited-State Reactivity Profiles

Photoinduced reactions can play a significant role in the chemistry of this compound. As discussed in the context of ring-opening, the furan ring can react with singlet oxygen generated photochemically. researchgate.net The excited-state reactivity of the molecule will be influenced by the electronic transitions of both the furan and oxazole rings. The HOMO-LUMO gap is a key factor in determining the reactivity, with a smaller gap suggesting higher reactivity. nih.gov For instance, in a study of substituted oxazoles, 2-methyl-5-phenyloxazole (B1615902) was found to be the most reactive among the selected derivatives due to its smallest HOMO-LUMO gap. nih.gov

Palladium-Catalyzed Cross-Coupling and Other Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netuwindsor.ca Halogenated derivatives of this compound could serve as substrates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. For these reactions to occur, a halogen atom would typically be introduced onto either the furan or oxazole ring. The reactivity of the C-X bond would depend on the nature of the halogen and its position on the heterocyclic ring.

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. uwindsor.ca

Investigation of Reactivity with Singlet Oxygen and Other Reactive Species

The reaction of this compound with singlet oxygen is a key process, particularly for the furan ring. The furan moiety readily undergoes a [4+2] cycloaddition with singlet oxygen to form an endoperoxide. researchgate.net This reaction is a characteristic feature of furan and its derivatives.

The oxazole ring is also reactive towards singlet oxygen, primarily through a [4+2]-cycloaddition pathway to produce an imino-anhydride, which is then thought to convert to a triamide end-product. nih.gov The absence of allylic hydrogens on the oxazole ring prevents the ene-mode addition of singlet oxygen. nih.gov The reactivity of substituted oxazoles with singlet oxygen is influenced by the electronic effects of the substituents. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-(5-Methylfuran-2-yl)-1,2-oxazole (B6228128) and its derivatives, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for confirming the molecular structure. beilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in a related compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the methine proton on the 1,2-oxazole ring appears as a singlet at δ 8.46 ppm. beilstein-journals.org In another example, 5-(3,4-dimethylphenyl)-3-phenylisoxazole, the isoxazole (B147169) proton signal is observed at 6.77 ppm. rsc.org For this compound, characteristic signals for the methyl group on the furan (B31954) ring, as well as the protons on both the furan and oxazole (B20620) rings, would be expected in distinct regions of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For the aforementioned methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the 1,2-oxazole ring carbons appear at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org Similarly, for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons resonate at δ 164.32 and 161.98 ppm. researchgate.net These examples highlight the diagnostic power of ¹³C NMR in identifying the carbon skeleton of heterocyclic compounds.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms within the 1,2-oxazole ring. In the case of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the nitrogen atoms of the piperidine (B6355638) and 1,2-oxazole rings exhibit distinct resonances at δ -294.6 and δ -3.1 ppm, respectively. beilstein-journals.org Furthermore, coupling constants between nitrogen and adjacent protons or carbons, such as the observed ²J(H3–N2) of 14.36 Hz and ¹J(C3-N2) of 4.55 Hz in a ¹⁵N-labeled 1,2-oxazole derivative, provide unequivocal evidence for the connectivity within the heterocyclic ring. nih.gov

A summary of typical chemical shifts for related structures is presented below:

NucleusFunctional GroupChemical Shift (δ, ppm)
¹HIsoxazole-H6.77 - 8.46
¹³CIsoxazole C-3~150.2
¹³CIsoxazole C-4~108.3
¹³CIsoxazole C-5~179.5
¹⁵N1,2-Oxazole N~ -3.1

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. This is a critical step in the identification of newly synthesized compounds like this compound.

For example, in the characterization of 5-(3,4-dimethylphenyl)-3-phenylisoxazole, HRMS-ESI (Electrospray Ionization) was used to determine the mass of the protonated molecule [M+H]⁺. The calculated mass for C₁₇H₁₆NO was 250.1226, and the experimentally found mass was 250.1222, confirming the molecular formula. rsc.org Similarly, for 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the calculated [M+H]⁺ mass for C₁₅H₁₀Cl₂NO was 290.0134, with the found mass being 290.0129. rsc.org

In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not detailed in the provided context, the technique would involve the ionization of the molecule and the subsequent analysis of the masses of the resulting fragments. This fragmentation pattern acts as a molecular fingerprint, offering insights into the connectivity of the furan and oxazole rings and the nature of their substituents.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of a molecule, which can aid in its identification. For a related compound, this compound-3-carboxylic acid, the predicted CCS for the [M+H]⁺ adduct is 135.1 Ų. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that probe the vibrational and electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For furan and its derivatives, characteristic IR bands are associated with C-H stretching, ring stretching, and C-O-C stretching vibrations. udayton.edu In related heterocyclic compounds, such as 5-furan-2-yl rsc.orguni.lunih.govoxadiazole-2-thiol, characteristic bands for N-H, C=N, and C=S groups are observed around 3100-3360 cm⁻¹, 1600-1650 cm⁻¹, and 1250-1270 cm⁻¹, respectively. mdpi.com For this compound, one would expect to observe characteristic absorptions for the C=N and N-O bonds within the oxazole ring, as well as vibrations associated with the furan ring and the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. Both furan and isoxazole rings are aromatic and will exhibit characteristic UV absorptions. chemenu.com The conjugation between the furan and oxazole rings in this compound is expected to result in specific absorption bands in the UV region, providing evidence for the electronic structure of the molecule. For example, spectroscopic techniques including UV-vis have been used for the structural elucidation of 2-acetyl-5-methylfuran. researchgate.net

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information for a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For instance, the X-ray structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799) confirmed the structural assignments made by NMR spectroscopy. beilstein-journals.orgnih.gov In another example, the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol revealed that the isoxazole moiety adopts a shallow envelope conformation. researchgate.net The analysis also showed the dihedral angles between the isoxazole ring and the other aromatic systems in the molecule. researchgate.net

Furthermore, X-ray diffraction provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. In the case of the aforementioned benzofuran-substituted oxazole, molecules were found to be linked by O—H⋯N hydrogen bonds, forming chains within the crystal. researchgate.net While specific crystal structure data for this compound is not available in the provided context, this technique would be essential for a complete understanding of its solid-state geometry and intermolecular interactions.

A summary of crystal data for a related dihydro-1,2-oxazole derivative is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)10.2200 (15)
b (Å)14.2289 (19)
c (Å)10.2474 (15)
β (°)93.058 (7)
V (ų)1488.1 (4)
Z4

Data for 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. researchgate.net

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS in mechanistic studies)

Advanced chromatographic techniques are vital for the separation, purification, and analysis of chemical compounds.

Chiral High-Performance Liquid Chromatography (HPLC): For molecules that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiral HPLC is essential for their separation and analysis. sigmaaldrich.com While this compound itself is not chiral, derivatives of this core structure could be. Chiral HPLC methods have been developed for the separation of enantiomers of various new chiral azole compounds. researchgate.net These methods often employ chiral stationary phases, such as those based on macrocyclic glycopeptides or derivatized carbohydrates, and can be run in normal phase, polar organic, or reversed-phase modes. sigmaaldrich.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on this compound are not mentioned, this technique could be employed in mechanistic studies to identify and quantify reactants, intermediates, and products in the synthesis of this compound. For instance, GC-MS is listed as a spectral information source for the related compound 5-(Furan-2-yl)-3-methylsulfanyl-1,2-oxazole. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Bonding Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(5-Methylfuran-2-yl)-1,2-oxazole (B6228128), DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set like 6-311G++(d,p), are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. irjweb.com

The optimized molecular structure reveals the planarity and bond characteristics of the furan (B31954) and oxazole (B20620) rings. Analysis of the bond lengths and angles provides a quantitative description of the molecule's geometry. For instance, the geometry of the oxazole ring is quite typical, showing a characteristic pattern of shorter and longer bonds that align with its chemical formula, indicating double C1=C2 and C4=N5 bonds. nih.gov The stability of the molecule can be inferred from the calculated total energy and the energies of its frontier molecular orbitals. Theoretical calculations are crucial for assessing the structural and spectral properties of such organic molecules. irjweb.com

Table 1: Selected Optimized Geometrical Parameters of a Related Oxazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
O33-H34 Bond Length1.678
C19-C21-C23 Bond Angle118.9912

Note: Data for a related chalcone (B49325) derivative containing a benzofuran (B130515) moiety, illustrating the type of parameters obtained from DFT calculations. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals in this compound are critical for predicting its reactivity and the regioselectivity of its reactions. nih.govnih.gov

The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed over the oxazole ring and the furan ring. This distribution dictates where the molecule will act as a nucleophile or an electrophile. The calculated HOMO-LUMO energy gap provides insights into the charge transfer that can occur within the molecule. malayajournal.orgnih.gov

Table 2: Frontier Molecular Orbital (FMO) Energies of a Related Furan-Imidazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Note: Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating the typical values obtained from FMO analysis. malayajournal.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. These simulations provide a dynamic picture of the molecule's behavior over time, which is crucial for understanding its flexibility and how it might interact with other molecules.

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules or biological macromolecules. nih.govnih.gov Understanding these interactions is vital for predicting the compound's behavior in different environments and its potential as a ligand for biological targets. The analysis of interactions suggests that the number of nonspecific interactions can be more important than the apparent strength of specific interactions in determining crystal packing. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netdigitaloceanspaces.com For this compound, QSAR/QSPR studies can be used to predict its biological activities, toxicity, and other properties based on calculated molecular descriptors. nih.govjmchemsci.com

These models are built using a dataset of compounds with known activities or properties and a set of calculated descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. arxiv.org By establishing a mathematical relationship between the descriptors and the observed activity/property, these models can then be used to predict the behavior of new, untested compounds like this compound. This predictive capability is highly valuable in drug discovery and materials science for prioritizing compounds for synthesis and experimental testing. digitaloceanspaces.com

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. For reactions involving this compound, such as cycloadditions or substitutions, computational methods can map out the entire reaction pathway. pku.edu.cn

By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction thermodynamics. This information is crucial for understanding the feasibility of a reaction and for predicting the major products. For example, in cycloaddition reactions, computational studies can help to explain the observed regioselectivity by comparing the activation barriers of different possible pathways. pku.edu.cn

Investigation of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including FT-IR, Raman, UV-Vis, and NMR spectra. For this compound, DFT calculations can be used to compute its vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands. researchgate.net The calculated absorption maxima can be compared with experimental data to validate the computational model and to understand the electronic structure of the molecule. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can assist in the interpretation of experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the molecular structure. researchgate.net

Structure Activity Relationship Sar Investigations Non Clinical Contexts

Design Principles for Modulating Molecular Recognition and Biological Target Interactions

The design of molecules centered around the 5-(5-methylfuran-2-yl)-1,2-oxazole (B6228128) core often involves strategic modifications to optimize interactions with biological targets. Key design principles focus on altering the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule to enhance molecular recognition.

The introduction of different substituents on both the furan (B31954) and oxazole (B20620) rings, as well as modifications to the methyl group on the furan ring, can significantly impact how the molecule fits into a target's binding site. For instance, the substitution pattern on the oxazole ring is known to be pivotal in defining the biological activities of oxazole derivatives. nih.gov The electronic nature of the furan ring, which is more susceptible to ring-opening under acidic conditions compared to pyridine, also plays a role in its interactions. rsc.org

Role of Furan and Oxazole Moieties in Ligand-Target Binding and Specificity

Both the furan and oxazole rings are privileged structures in medicinal chemistry, each contributing uniquely to ligand-target interactions. researchgate.net The furan ring, a five-membered aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking with aromatic amino acid residues in a protein's binding pocket. The antifungal effects of some natural molecules have been attributed to the presence of a furan group. researchgate.net

The oxazole ring, another five-membered heterocycle containing both oxygen and nitrogen, is considered a bioisostere of other aromatic rings like furan and pyridine. rsc.org This means it can replace these rings in a molecule while maintaining or improving biological activity. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, and the entire ring system can be involved in hydrophobic and electronic interactions. researchgate.net The chemical properties of oxazole are intermediate between those of furan and pyridine, influencing its stability and reactivity. rsc.org The combination of the furan and oxazole moieties in a single molecule creates a unique electronic and steric profile that can be fine-tuned to achieve specific binding and biological effects.

Systematic Study of Substituent Effects on Biological Activity Profiles in in vitro Models

Systematic studies involving the modification of the this compound scaffold have provided valuable insights into its SAR. By introducing various substituents at different positions on the furan and oxazole rings, researchers can probe the steric and electronic requirements for optimal activity against specific targets.

For example, a study on furan-based derivatives revealed that the introduction of tryptamine (B22526) and acyl ether groups increased anticancer activities against HeLa cell lines, while an amide linkage reduced activity compared to an amine linkage. orientjchem.org In another instance, the substitution pattern on oxazole derivatives was found to be critical for their biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The table below summarizes the effects of different substituents on the in vitro activity of furan and oxazole-containing compounds, based on findings from various studies.

Core Scaffold Substituent Position Observed in vitro Activity Cell Line/Target Reference
FuranTryptamine and acyl ether-Increased anticancer activityHeLa orientjchem.org
FuranAmide linkage-Reduced anticancer activityHeLa orientjchem.org
FuranAmine linkage-More potent than amide linkageHeLa orientjchem.org
OxazoleVaried substituents-Influences antimicrobial, anticancer, anti-inflammatory activityVarious nih.gov
2,5-disubstituted furanBenzothiazole-More active than benzimidazole (B57391) derivativesA549, HCC827, NCI-H358 mdpi.com

These studies highlight the importance of systematic modifications to understand how subtle changes in chemical structure can lead to significant differences in biological outcomes.

Ligand-Based and Structure-Based Design Methodologies for Optimization

Both ligand-based and structure-based design strategies are employed to optimize compounds containing the this compound core.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By comparing the structures of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for binding. Novel derivatives of this compound can then be designed to fit this pharmacophore model.

Structure-based design , on the other hand, is possible when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. This powerful technique allows for the visualization of the binding site and the interactions between the ligand and the protein. nih.gov For example, the design of novel furan-diketopiperazine-type derivatives as microtubule inhibitors was guided by the co-crystal structures of similar compounds. nih.gov Molecular docking simulations can be used to predict the binding mode and affinity of new designs, helping to prioritize which compounds to synthesize and test. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and is applicable to the optimization of this compound derivatives for various non-clinical applications.

Exploration of Research Applications Excluding Clinical/human Data

Applications in Materials Science (e.g., Fluorescent Probes, Organic Light-Emitting Diodes, Optoelectronic Devices)

Currently, there is a notable absence of specific research literature detailing the application of 5-(5-Methylfuran-2-yl)-1,2-oxazole (B6228128) in materials science. However, the constituent heterocycles, furan (B31954) and isoxazole (B147169), are independently recognized for their contributions to the development of advanced materials. Furan-containing polymers and oligomers have been explored for their electronic and optical properties, suggesting that derivatives like the one could be investigated for similar purposes. The isoxazole ring, known for its electron-accepting nature, is a common building block in the design of organic electronic materials. The conjugation between the furan and isoxazole rings could potentially give rise to interesting photophysical properties, but dedicated studies are required to confirm and characterize any such behavior.

Development as Chemical Probes for Cellular and Biochemical Pathway Investigations (e.g., singlet oxygen detection)

The development of this compound as a chemical probe is another area where specific research is not yet available. The furan moiety is known to react with singlet oxygen, a reactive oxygen species implicated in various biological and chemical processes. This reactivity has been exploited in the design of fluorescent probes for singlet oxygen detection. Theoretically, the this compound scaffold could be functionalized to incorporate a reporter group, which upon the furan's reaction with singlet oxygen, would elicit a detectable signal. However, without experimental validation, this remains a hypothetical application.

Catalytic Roles in Organic Transformations and Ligand Design for Metal Complexes

The potential for this compound to act as a catalyst or as a ligand in metal complexes is an area that is currently unexplored. The nitrogen and oxygen atoms within the isoxazole ring, as well as the oxygen atom in the furan ring, possess lone pairs of electrons that could potentially coordinate with metal centers. The design of ligands is a critical aspect of catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions. The specific steric and electronic properties of this compound would need to be assessed to determine its suitability as a ligand for various catalytic transformations.

Research in Agrochemicals (e.g., Herbicides, Insecticides, Fungicides)

In vitro Biological Target Identification and Interaction Studies (e.g., Enzyme Inhibition, Receptor Antagonism, Antimicrobial Activity)

The investigation of the biological activities of this compound and its derivatives is the most promising area based on the broader literature for related compounds. Both furan and isoxazole moieties are present in numerous biologically active molecules.

Antimicrobial Activity:

While no specific antimicrobial data for this compound has been published, the general class of oxazole (B20620) derivatives has been extensively reviewed for its antibacterial and antifungal properties. For instance, a comprehensive review highlights that various substituted oxazoles exhibit potent activity against a range of bacterial and fungal strains. Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate, a related furan derivative, demonstrated antibacterial activity against Staphylococcus aureus. These findings suggest that this compound could be a candidate for antimicrobial screening.

Enzyme Inhibition:

The isoxazole scaffold is a known feature in various enzyme inhibitors. Although no studies have specifically tested this compound, its structural similarity to other biologically active molecules makes it a candidate for such investigations.

Receptor Antagonism:

Similarly, the isoxazole ring is a component of molecules that act as receptor antagonists. The specific substitution pattern of this compound would determine its potential to bind to and modulate the activity of specific receptors. However, dedicated receptor binding and functional assays would be required to establish any such activity.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

While methods for the synthesis of furan (B31954) and oxazole (B20620) derivatives are established, the development of sustainable and efficient routes to 5-(5-methylfuran-2-yl)-1,2-oxazole (B6228128) and its analogues remains a critical area of research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric and potentially hazardous reagents. nih.gov

Future research will likely focus on the following:

Catalytic C-H Activation: Direct C-H activation strategies on both the furan and oxazole rings offer a more atom-economical approach to synthesis and functionalization. researchgate.netrsc.org Palladium-catalyzed C-H activation has already proven effective for the arylation of various heterocycles, including furans and oxazoles. researchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the preparation of heterocyclic compounds.

Bio-inspired and Biomimetic Synthesis: Exploring enzymatic or whole-cell biocatalysis could provide highly selective and environmentally benign routes to the target molecule, drawing inspiration from the biosynthesis of natural products containing similar heterocyclic motifs. mdpi.com

A significant challenge lies in achieving regioselectivity during synthesis, particularly when functionalizing the pre-formed heterocyclic systems. mdpi.com

Advanced Functionalization Strategies for Enhanced Structural Diversity

To explore the full potential of the this compound scaffold, the development of advanced functionalization techniques is paramount. These methods will enable the generation of a diverse library of derivatives for various applications.

Key areas for future investigation include:

Late-Stage Functionalization: Developing methods to introduce functional groups at a late stage in the synthetic sequence allows for the rapid diversification of complex molecules. This is particularly important for creating analogues for structure-activity relationship studies.

Transition Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, on the furan and isoxazole (B147169) rings will allow for the introduction of a wide range of substituents. researchgate.net

Photoredox Catalysis: This emerging field offers mild and selective methods for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds, which could be applied to the this compound system. acs.org

Directed Metalation: The use of directing groups can control the regioselectivity of metalation and subsequent functionalization of the heterocyclic rings. mdpi.com

The primary challenge is to develop functionalization strategies that are compatible with the electronic properties and potential sensitivities of both the furan and isoxazole rings. researchgate.net

Deeper Mechanistic Understanding of Complex Chemical and Biological Interactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Furthermore, if this compound or its derivatives show biological activity, elucidating the mechanism of action at a molecular level will be essential for drug discovery and development. researchgate.net

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates, aiding in the rational design of catalysts and reaction conditions. researchgate.netnih.gov

In Silico Screening: Computational methods can be used to predict the binding of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Techniques: Detailed analysis using techniques like 2D NMR, X-ray crystallography, and mass spectrometry will be vital for characterizing reaction products and intermediates, providing concrete evidence for proposed mechanisms. nih.gov

The complexity of the interactions between the two heterocyclic rings and with external reagents or biological systems presents a significant challenge that will require a multidisciplinary approach to unravel.

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules. nih.govmdpi.com

Future applications in the context of this compound include:

Generative Models: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel derivatives of this compound with desired properties. frontiersin.orgwgtn.ac.nz

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be developed to predict the biological activity or physical properties of new derivatives based on their chemical structure, enabling the rapid screening of virtual libraries. researchgate.netwgtn.ac.nz

Retrosynthesis Prediction: AI tools can assist in planning the synthesis of complex target molecules by proposing viable retrosynthetic pathways. nih.gov

A major challenge is the need for large, high-quality datasets to train these AI and ML models effectively. mdpi.com Furthermore, ensuring the synthesizability of the molecules designed by these algorithms remains a key hurdle. nih.gov

Exploration of Novel Physical and Chemical Properties for Emerging Technologies

The conjugated system formed by the furan and isoxazole rings in this compound suggests potential for applications in materials science and emerging technologies. numberanalytics.com

Areas for future exploration include:

Optoelectronic Properties: The photophysical properties of this compound and its extended conjugated derivatives should be investigated for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govnih.gov The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO-LUMO gap and, consequently, the optical and electronic properties. numberanalytics.comacs.orgyoutube.com

Molecular Switches: The incorporation of photoswitchable moieties could lead to the development of novel molecular switches with applications in data storage and responsive materials. nih.gov

Conducting Polymers: Polymerization of functionalized this compound monomers could lead to new conjugated polymers with tailored electronic properties. numberanalytics.com

A key challenge will be to establish clear structure-property relationships to guide the design of materials with specific functionalities. This will require a combination of synthetic chemistry, physical characterization, and theoretical modeling.

Q & A

Basic: What established synthetic methodologies are available for preparing 5-(5-Methylfuran-2-yl)-1,2-oxazole?

Answer:
The most widely used method involves van Leusen's oxazole synthesis , which converts aromatic aldehydes into 5-substituted oxazoles. For example, 5-(furan-3-yl)oxazole (fox) derivatives are synthesized by reacting furan-based aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction workup includes solvent removal, aqueous extraction, and purification via recrystallization or chromatography . This method offers scalability (up to 10 mmol scale) and compatibility with diverse substituents.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>15</sup>N NMR : Key for identifying oxazole ring protons (e.g., singlet at δ 8.46 ppm for C-4 methine) and substituent environments. <sup>15</sup>N NMR resolves nitrogen environments (e.g., δ −3.1 ppm for oxazole nitrogen) .
  • X-ray crystallography : Provides definitive bond-length data (e.g., 1.38 Å for C-O in oxazole rings) and dihedral angles between fused heterocycles .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for novel derivatives .

Advanced: How can computational modeling resolve contradictions in halogen-bonding behavior of oxazole derivatives?

Answer:
Molecular electrostatic potential (MESP) maps, calculated at the B3LYP/6-311G++(d,p) level, rank acceptor sites in oxazole derivatives. For example, MESP minima near oxazole nitrogen (−30 kcal/mol) predict stronger halogen bonding with iodoperfluorobenzenes compared to furan oxygen (−25 kcal/mol). These models reconcile discrepancies in crystallographic data, such as unexpected Br⋯O interactions in systems dominated by N-acceptor sites .

Advanced: What strategies address regioselectivity challenges in functionalizing this compound?

Answer:

  • Steric/electronic directing groups : Electron-withdrawing groups (e.g., nitro) at the furan 5-position favor electrophilic substitution at oxazole C-4.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh3)4 selectively modifies the furan ring without disrupting the oxazole core .
  • Isotopic labeling : <sup>15</sup>N-labeled oxazoles enable tracking of reaction pathways via <sup>1</sup>H-<sup>15</sup>N coupling constants (e.g., <sup>2</sup>JH3–N2 = 14.36 Hz confirms regioselective attack) .

Advanced: How can conflicting fluorescence data in oxazole-based sensors be systematically analyzed?

Answer:

  • Solvent polarity screening : Test emission in solvents like DMSO (polar) vs. toluene (nonpolar) to isolate solvent effects. For instance, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)pyrazoline shows 40 nm redshift in polar media due to intramolecular charge transfer .
  • Competitive binding assays : Use metal ions (e.g., Cd<sup>2+</sup>, Fe<sup>3+</sup>) to identify selectivity patterns. Fluorescence quenching via static mechanisms (Stern-Volmer constant >10<sup>4</sup> M<sup>−1</sup>) confirms specific analyte interactions .
  • TD-DFT simulations : Validate experimental Stokes shifts by modeling excited-state transitions (e.g., HOMO→LUMO+1 transitions at 420 nm) .

Basic: What biological activities are associated with this compound derivatives?

Answer:

  • Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against S. aureus via membrane disruption .
  • Anticancer potential : Pimprinol analogs inhibit topoisomerase IIα (IC50 ~5 µM) in HeLa cells .
  • Fluorescence-based sensing : Pyrazoline-oxazole hybrids detect Cd<sup>2+</sup> with 10 nM detection limits via chelation-enhanced fluorescence .

Advanced: What mechanistic insights guide catalytic applications of oxazole derivatives?

Answer:

  • Acid-base cooperativity : Oxazole nitrogen acts as a Lewis base in Pd-catalyzed cross-couplings, stabilizing intermediates via η<sup>2</sup>-coordination .
  • Photocatalysis : Under blue light, oxazole-anthracene dyads generate singlet oxygen (<sup>1</sup>O2) with ΦΔ = 0.45, enabling C-H oxidation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (GHS Category 2).
  • Storage : Keep under argon at −20°C to prevent oxidation.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.